Superior Aqueous Solubility Over Methyl Esters
The free carboxylic acid form exhibits a LogP of -0.48, indicating a preference for aqueous environments . In contrast, the analogous methyl ester (CAS 1016714-22-9) is expected to have a LogP > 0 [1], reflecting an increase in lipophilicity. This difference directly impacts solubility, where the target compound is more suitable for aqueous-phase reactions without co-solvents.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | -0.48 |
| Comparator Or Baseline | Methyl 2-(5-amino-2-oxopyridin-1(2h)-yl)acetate (estimated LogP > 0) |
| Quantified Difference | Δ > 0.48 in favor of the acid |
| Conditions | Computed value from vendor datasheet |
Why This Matters
The superior aqueous solubility simplifies purification and avoids undesired precipitation in biological assay buffers, which is critical for consistent screening results.
- [1] General principle of esterification increasing lipophilicity; methyl ester version identified by CAS 1016714-22-9. View Source
